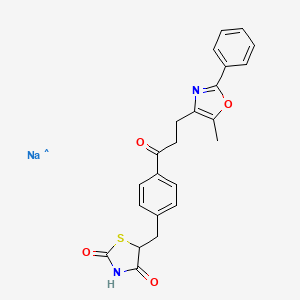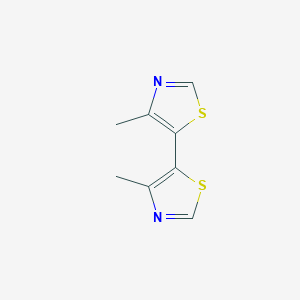
4,4'-Dimethyl-5,5'-bithiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethyl-5,5’-bithiazole is an organic compound that belongs to the bithiazole family. Bithiazoles are heterocyclic compounds containing two thiazole rings. The 4,4’-dimethyl substitution refers to the presence of methyl groups at the 4 and 4’ positions on the bithiazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4’-Dimethyl-5,5’-bithiazole can be synthesized through a condensation reaction involving 3,4-diaminobenzophenone and 2,3-butanedione monoxime . The reaction typically occurs in an ethanol solution, leading to the formation of the bithiazole ring system. Another method involves the reaction of 2,5-dibromo-3,4-hexandione with thiourea in ethanol, resulting in the formation of 2,2’-diamino-5,5’-dimethyl-4,4’-bithiazolium nitrate .
Industrial Production Methods: While specific industrial production methods for 4,4’-dimethyl-5,5’-bithiazole are not extensively documented, large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity. This could include refining reaction conditions, such as temperature, solvent choice, and reaction time, to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dimethyl-5,5’-bithiazole undergoes various chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with metals such as zinc and silver
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid.
Coordination: Metal salts like zinc nitrate and silver nitrate in ethanol.
Major Products:
Aplicaciones Científicas De Investigación
4,4’-Dimethyl-5,5’-bithiazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-dimethyl-5,5’-bithiazole, particularly in its role as a ligand, involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and photophysical effects . In biological systems, the bithiazole moiety’s ability to cleave DNA is attributed to its interaction with the DNA double helix, leading to strand breaks and inhibition of DNA replication .
Comparación Con Compuestos Similares
- 2,2’-Dichloro-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-diamino-4,4’-bithiazole
Comparison: 4,4’-Dimethyl-5,5’-bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. Compared to other bithiazole derivatives, it may exhibit different electronic properties and coordination abilities, making it suitable for specific applications in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C8H8N2S2 |
|---|---|
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
4-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-5-7(11-3-9-5)8-6(2)10-4-12-8/h3-4H,1-2H3 |
Clave InChI |
SHEGKALXZQYPKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=C(N=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)



![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)
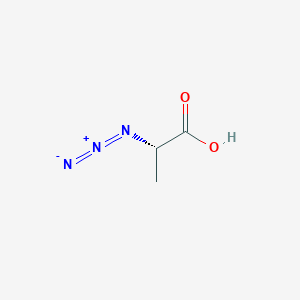

![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)
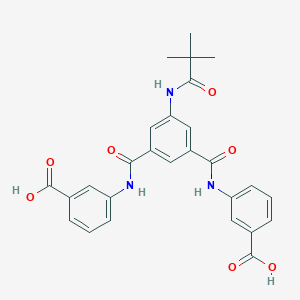
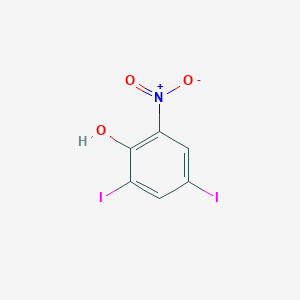

![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
